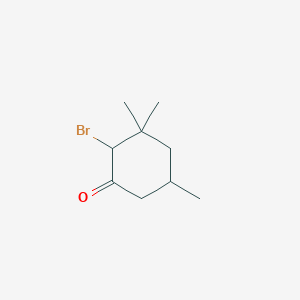

2-Bromo-3,3,5-trimethylcyclohexanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-3,3,5-trimethylcyclohexanone is a chemical compound with the molecular formula C9H15BrO and a molecular weight of 219.12 . It is also known by its IUPAC name 2-bromo-3,3,5-trimethylcyclohexan-1-one .

Synthesis Analysis

The synthesis of 3,3,5-trimethylcyclohexanone (TMCH), a related compound, has been studied in the context of the selective hydrogenation of isophorone . The results showed that the solvent has a significant effect on the selectivity of TMCH. The conversion of isophorone was 100%, and the yield of 3,3,5-trimethylcyclohexanone was 98.1% under RANEY® Ni and THF .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered cyclohexanone ring with two methyl groups at the 3rd carbon, one methyl group at the 5th carbon, and a bromine atom at the 2nd carbon .Scientific Research Applications

Organic Synthesis Applications

2-Bromo-3,3,5-trimethylcyclohexanone serves as a key intermediate in organic synthesis, facilitating the creation of complex molecular structures. For instance, it has been used in the synthesis of 4,6-dimethyl-tetrahydro- and hexahydro-dibenzothiophene through conjugate addition and annulation processes, showcasing its versatility in constructing sulfur-containing heterocycles (Sun, Wang, & Prins, 2008). Additionally, its application in creating functionalized benzocyclotrimers via Diels–Alder reactions and cyclotrimerization highlights its utility in preparing benzene derivatives with potential applications in materials science and pharmaceuticals (Dalkılıç et al., 2009).

Microbial Transformation

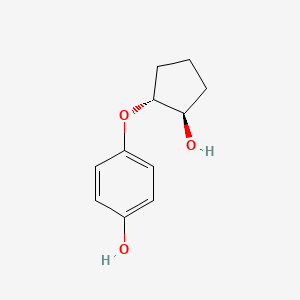

The microbial transformation of 3,3,5-trimethylcyclohexanone by Glomerella cingulata demonstrates the potential of biotechnological approaches in organic chemistry. This process yields cis- and trans-3,3,5-trimethylcyclohexanols, indicating the feasibility of employing microorganisms for the stereoselective reduction of ketones, which could have implications in the synthesis of bioactive compounds or in the production of flavors and fragrances (Okamura, Kameoka, & Miyazawa, 2001).

Renewable High-Density Fuel Production

Research on 3,3,5-trimethylcyclohexanone has also contributed to the development of renewable high-density fuels. A study highlights its synthesis from isophorone derived from hemicellulose, followed by a series of reactions leading to the production of a high-density fuel with potential applications in rocket propulsion. This illustrates the role of 3,3,5-trimethylcyclohexanone in generating sustainable fuel alternatives (Wang et al., 2017).

Safety and Hazards

The safety data sheet for 3,3,5-Trimethylcyclohexanone, a related compound, indicates that it is a combustible liquid that causes serious eye irritation and may cause respiratory irritation . It is advised to avoid breathing mist or vapors, to wear protective gloves/eye protection/face protection, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

2-bromo-3,3,5-trimethylcyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrO/c1-6-4-7(11)8(10)9(2,3)5-6/h6,8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJDDOXLUJWMDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C(C1)(C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2567522.png)

![ethyl 4-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2567535.png)

![N-[4-(acetylamino)phenyl]-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2567540.png)

![1-((1R,5S)-8-(2-methylquinoline-8-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2567541.png)